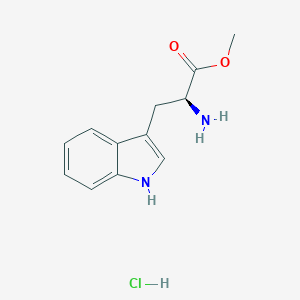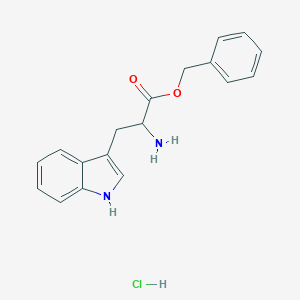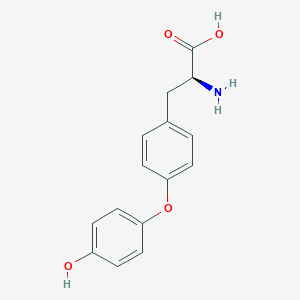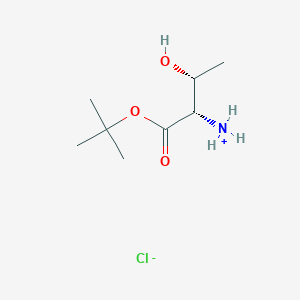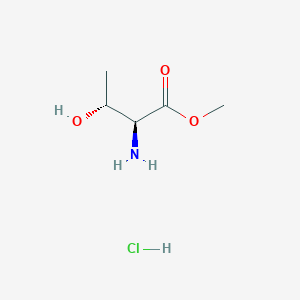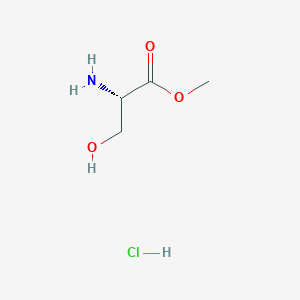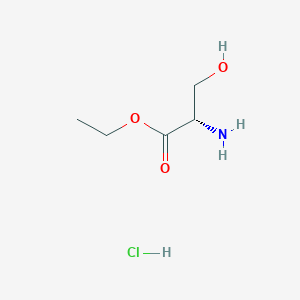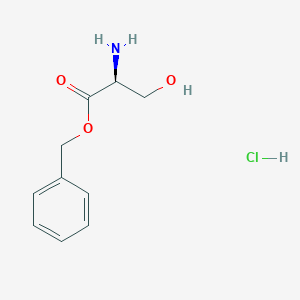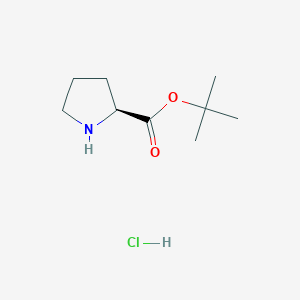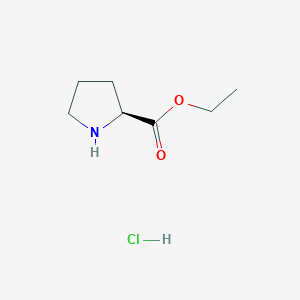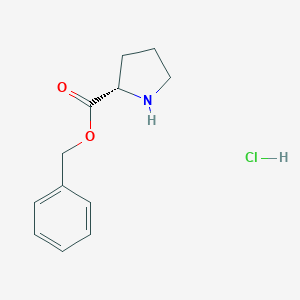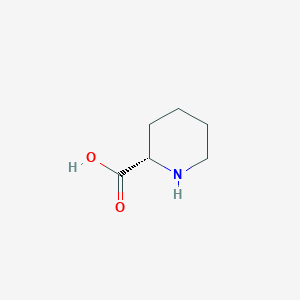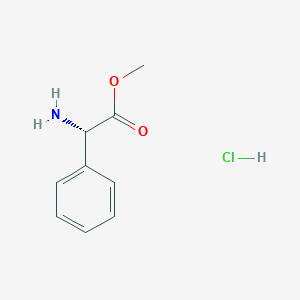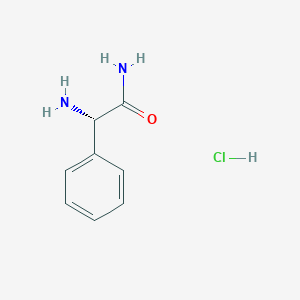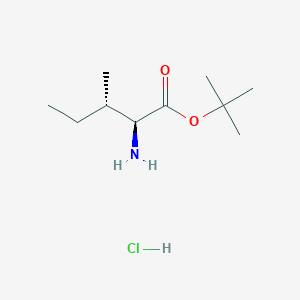
L-Isoleucine tert-Butyl Ester Hydrochloride
Vue d'ensemble
Description
L-Isoleucine tert-Butyl Ester Hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 . It is used in the pharmaceutical industry and is an important raw material and intermediate used in organic synthesis, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride . The molecular structure can be represented by the SMILES string: Cl.CCC@HC@HC(=O)OC©©C .Physical And Chemical Properties Analysis
L-Isoleucine tert-Butyl Ester Hydrochloride is a solid at 20 degrees Celsius . It is soluble in 50 mg/ml methanol . It has a molecular weight of 223.74 . The compound is air sensitive and incompatible with strong oxidizing agents .Applications De Recherche Scientifique
Serum-Catalyzed Hydrolysis of Ester Compounds : A study by Cho and Haynes (1985) discussed the serum-catalyzed hydrolysis of amino acid esters, including isoleucine esters, revealing different half-lives for these compounds. This indicates their potential use in pharmacokinetics and drug delivery systems due to varying rates of hydrolysis in biological environments (Cho & Haynes, 1985).
Enantioselective Alkylation in Organic Synthesis : Shirakawa et al. (2014) explored the enantioselective alkylation of amino acid tert-butyl esters, including L-Isoleucine tert-Butyl Ester. This research contributes to the synthesis of chiral compounds, which is crucial in the development of pharmaceuticals and fine chemicals (Shirakawa et al., 2014).
Synthesis of Biologically Active Compounds : Haidukevich et al. (2019) conducted research on the synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione using isoleucine esters. Such compounds have a range of biological effects, demonstrating the role of isoleucine esters in the synthesis of bioactive molecules (Haidukevich et al., 2019).
Characterization of Amino Acid Ester Derivatives : Roach and Gehrke (1969) discussed the direct esterification of amino acids for gas-liquid chromatography analysis. Understanding the properties of isoleucine ester derivatives can be important for analytical chemistry applications (Roach & Gehrke, 1969).
Development of Cytotoxic Compounds : Wang et al. (2013) synthesized a compound containing a chiral unit derived from N-t-Boc-L-isoleucine, showing potential in developing cytotoxic agents against cancer cells (Wang et al., 2013).
Synthesis of Amino Acid Conjugates : Baltina et al. (2016) synthesized amino acid conjugates of glycyrrhizic acid using tert-butyl esters of L-amino acids, including isoleucine. This study highlights the application of isoleucine esters in conjugation reactions for medicinal chemistry (Baltina et al., 2016).
Safety And Hazards
Orientations Futures
L-Isoleucine tert-Butyl Ester Hydrochloride is currently used in the pharmaceutical industry and as an important raw material and intermediate in organic synthesis, agrochemicals, and dyestuffs . It’s likely that future research will continue to explore its potential uses in these and potentially other areas.
Propriétés
IUPAC Name |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922990 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isoleucine tert-Butyl Ester Hydrochloride | |
CAS RN |
119483-46-4 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



